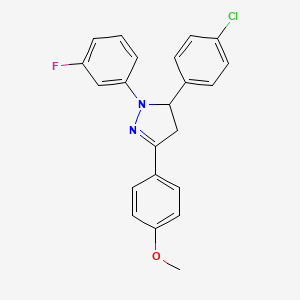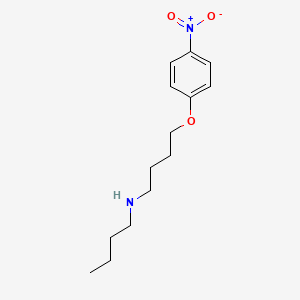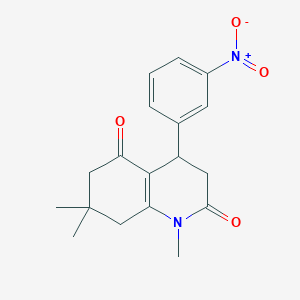![molecular formula C22H18BrF3N2O3S B5094456 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B5094456.png)
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a combination of benzyl, bromobenzene, sulfonamide, and trifluoromethyl phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Sulfonamide Intermediate: The reaction of 4-bromobenzenesulfonyl chloride with benzylamine under basic conditions to form N-benzyl-4-bromobenzenesulfonamide.
Acylation Reaction: The intermediate is then reacted with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates, while the trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-4-bromobenzenesulfonamide: Lacks the trifluoromethyl phenyl group.
N-(2-Trifluoromethylphenyl)acetamide: Lacks the benzyl and bromobenzenesulfonamide groups.
Uniqueness
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromobenzenesulfonamide and trifluoromethyl phenyl groups makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrF3N2O3S/c23-17-10-12-18(13-11-17)32(30,31)28(14-16-6-2-1-3-7-16)15-21(29)27-20-9-5-4-8-19(20)22(24,25)26/h1-13H,14-15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMJHYODHNEMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(thiophen-3-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5094373.png)
![N-[2-[(3-acetylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B5094380.png)
![2-[4-(dimethylamino)phenyl]-3-(2-naphthyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5094386.png)
![N-cycloheptyl-1-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5094388.png)
![(4-Butoxyphenyl)[(4-fluorophenyl)sulfonyl]amine](/img/structure/B5094395.png)
![6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5094404.png)
![2-[4-chloro-2-(pyridin-3-ylmethylsulfamoyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5094411.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5094418.png)
![(1R,2R)-1-[2-(3,5-dimethylphenoxy)ethyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5094420.png)


![(5E)-5-[(2-Fluorophenyl)methylidene]-3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5094434.png)

![6-(3-chlorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5094450.png)
